

Reactivity Profile of 5-Chloro-4-methylpentanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-4-methylpentanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of **5-Chloro-4-methylpentanoic acid**. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates its reactivity based on established principles of organic chemistry and the known behavior of its constituent functional groups—a primary alkyl chloride and a carboxylic acid.

Chemical and Physical Properties

5-Chloro-4-methylpentanoic acid is a bifunctional organic molecule. Its structure incorporates a carboxylic acid moiety and a primary alkyl chloride, separated by a polymethylene chain. This arrangement dictates its chemical behavior, allowing for reactions at two distinct sites.

Table 1: Chemical Identifiers and Computed Properties

Property	Value	Source
IUPAC Name	5-chloro-4-methylpentanoic acid	PubChem[1]
CAS Number	1934470-96-8	PubChem[1][2]
Molecular Formula	C ₆ H ₁₁ ClO ₂	PubChem[1]
Molecular Weight	150.60 g/mol	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]

| Rotatable Bond Count | 4 | PubChem[1] |

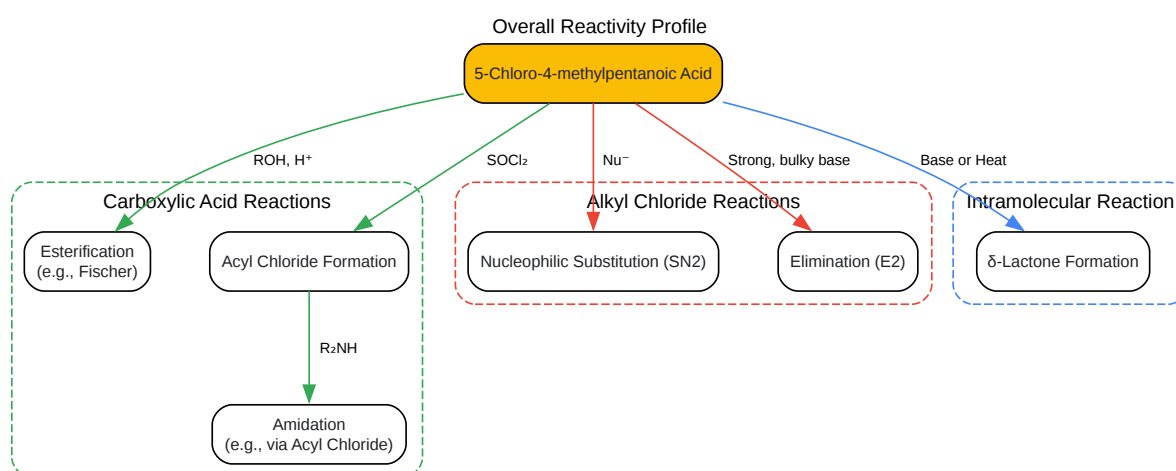
Table 2: Predicted Spectroscopic Data

Technique	Predicted Features	Rationale
^1H NMR	δ ~10-12 ppm (s, 1H, -COOH): Acidic proton. δ ~3.5 ppm (m, 2H, -CH ₂ Cl): Protons adjacent to chlorine. δ ~2.3 ppm (t, 2H, -CH ₂ COOH): Protons alpha to the carbonyl. δ ~1.2-1.8 ppm (m, 3H, -CH(CH ₃)CH ₂ -): Aliphatic protons. δ ~0.9 ppm (d, 3H, -CH ₃): Methyl group protons.	Based on standard chemical shifts for protons in similar chemical environments.
^{13}C NMR	δ ~179 ppm (-COOH): Carboxylic acid carbon. δ ~48 ppm (-CH ₂ Cl): Carbon bonded to chlorine. δ ~30-35 ppm (-CH ₂ CH ₂ COOH): Aliphatic carbons. δ ~30 ppm (-CH(CH ₃)): Methine carbon. δ ~20 ppm (-CH ₃): Methyl carbon.	Based on typical shifts for carbons in alkanolic acids and alkyl halides.
IR Spectroscopy	~2500-3300 cm ⁻¹ (broad): O-H stretch of carboxylic acid. ~1710 cm ⁻¹ (strong): C=O stretch of carboxylic acid. ~2850-2960 cm ⁻¹ : C-H stretches. ~650-750 cm ⁻¹ : C-Cl stretch.	Based on characteristic absorption frequencies for carboxylic acids and alkyl chlorides. Analogous to the IR spectrum of 4-methylpentanoic acid. [3]

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 150/152 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: Loss of Cl (m/z 115), loss of COOH (m/z 105/107), McLafferty rearrangement fragment. | Based on the isotopic abundance of chlorine and common fragmentation patterns of carboxylic acids and alkyl halides. Analogous to the mass spectrum of 5-chlorovaleric acid. |

Core Reactivity Profile

The reactivity of **5-Chloro-4-methylpentanoic acid** is dominated by its two functional groups. These sites can react independently or, due to their proximity, participate in intramolecular reactions.



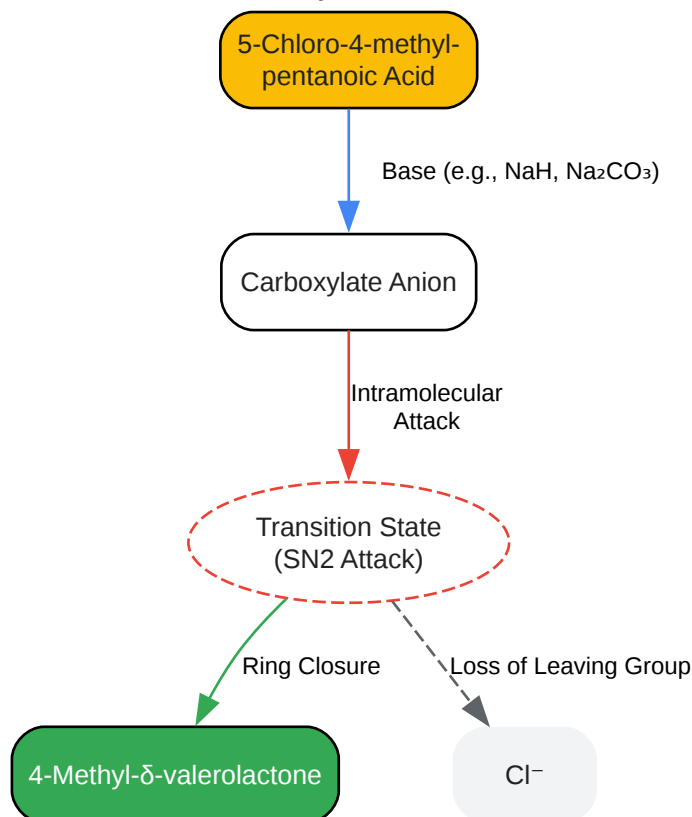
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Caption: Key reactive pathways of **5-Chloro-4-methylpentanoic acid**.

Intramolecular Cyclization: Formation of δ -Lactone

The most significant reaction pathway for this molecule is likely an intramolecular nucleophilic substitution. The carboxylate, formed under basic conditions, can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This 5-exo-tet cyclization is sterically and entropically favored, leading to the formation of a stable six-membered ring, a δ -lactone.^{[4][5]}

Intramolecular Cyclization Mechanism



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Caption: Mechanism for the formation of 4-Methyl-δ-valerolactone.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations.

- Esterification: In the presence of an alcohol and an acid catalyst, it will form the corresponding ester (Fischer Esterification).^{[6][7][8][9]}
- Amidation: Direct reaction with an amine is difficult, but it can be readily converted to an amide.^[10] This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.^{[11][12][13]}
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 5-chloro-4-methylpentan-1-ol.

Reactions of the Alkyl Chloride Group

The primary alkyl chloride is susceptible to nucleophilic substitution, primarily via an S_N2 mechanism.^{[14][15][16][17]}

- Nucleophilic Substitution (S_N2): A wide range of nucleophiles (e.g., I^- , CN^- , N_3^- , RS^- , R_2N^-) can displace the chloride ion. The reaction rate is sensitive to steric hindrance, but as a primary chloride, it is expected to be reasonably reactive.^{[14][15][18]}
- Elimination ($E2$): The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) could promote an $E2$ elimination reaction to yield 4-methylpent-4-enoic acid, though this is generally a minor pathway for primary alkyl halides compared to substitution.

Experimental Protocols

The following are generalized protocols for key transformations of **5-Chloro-4-methylpentanoic acid**. Researchers should perform appropriate safety assessments and optimize conditions for their specific needs.

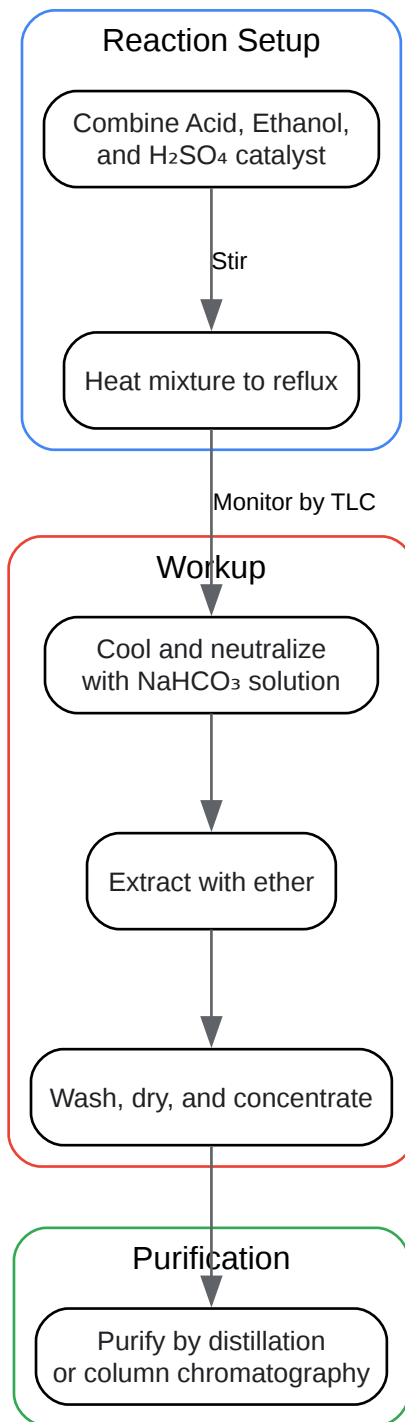
Protocol: Intramolecular Cyclization to 4-Methyl- δ -valerolactone

- Reagents and Equipment: **5-Chloro-4-methylpentanoic acid**, sodium carbonate (Na_2CO_3) or sodium hydride (NaH), a suitable aprotic solvent (e.g., DMF, THF), round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.
- Procedure:
 1. Dissolve **5-Chloro-4-methylpentanoic acid** (1.0 eq) in the chosen solvent in the round-bottom flask.
 2. Add sodium carbonate (1.1 eq) or sodium hydride (1.1 eq, handle with extreme care) portion-wise to the stirred solution at room temperature. If using NaH , evolution of H_2 gas will be observed.
 3. Once the initial reaction subsides, attach the condenser and heat the mixture to reflux (typically 60-100 °C, depending on the solvent) for 4-12 hours.

4. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
5. Upon completion, cool the reaction to room temperature.
6. Quench the reaction carefully by adding water. If NaH was used, this should be done slowly in an ice bath.
7. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
9. Purify the resulting crude lactone via column chromatography or distillation.

Protocol: Fischer Esterification to Ethyl 5-chloro-4-methylpentanoate

Workflow: Fischer Esterification

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Caption: Experimental workflow for ester synthesis.

- Reagents and Equipment: **5-Chloro-4-methylpentanoic acid**, absolute ethanol (large excess, acts as solvent and reagent), concentrated sulfuric acid (H_2SO_4 , catalytic amount), round-bottom flask, condenser, heating mantle, magnetic stirrer.
- Procedure:
 1. Combine **5-Chloro-4-methylpentanoic acid** (1.0 eq) and absolute ethanol (10-20 eq) in a round-bottom flask.[\[19\]](#)
 2. Carefully add a catalytic amount of concentrated H_2SO_4 (e.g., 2-5 mol%) to the stirred mixture.
 3. Attach a condenser and heat the mixture to reflux for 2-6 hours.[\[7\]](#)
 4. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
 5. Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
 6. Dissolve the residue in diethyl ether and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the acid catalyst.
 7. Separate the organic layer, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate.
 8. Purify the crude ester by vacuum distillation.

Protocol: Conversion to 5-Chloro-4-methylpentanamide

- Reagents and Equipment: **5-Chloro-4-methylpentanoic acid**, thionyl chloride (SOCl_2), dichloromethane (DCM, anhydrous), concentrated aqueous ammonia, round-bottom flask, dropping funnel, ice bath, magnetic stirrer.
- Procedure (Two Steps):
 1. Step 1: Acyl Chloride Formation. In a fume hood, dissolve **5-Chloro-4-methylpentanoic acid** (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C . Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

Remove the solvent and excess SOCl_2 under reduced pressure to obtain the crude acyl chloride.

2. Step 2: Amidation. Dissolve the crude acyl chloride in DCM and cool in an ice bath. Add concentrated aqueous ammonia (excess) dropwise via a dropping funnel with vigorous stirring.^[10] A white precipitate will form. Stir for an additional hour.
3. Separate the layers and extract the aqueous layer with DCM.
4. Combine the organic layers, wash with water and brine, dry over Na_2SO_4 , filter, and concentrate.
5. Purify the resulting amide by recrystallization or column chromatography.

Biological Context and Applications

While there is no specific literature detailing the biological activity or role in signaling pathways for **5-Chloro-4-methylpentanoic acid** itself, its structural motifs are present in various molecules of interest. For example, substituted pentanoic acids are scaffolds for various pharmacologically active compounds. This molecule is best viewed as a versatile synthetic intermediate, enabling the introduction of a 4-methylpentanoyl core structure with a handle for further functionalization, such as in the synthesis of complex heterocyclic systems or as a fragment in drug discovery programs.

Conclusion

5-Chloro-4-methylpentanoic acid possesses a predictable and versatile reactivity profile governed by its carboxylic acid and primary alkyl chloride functionalities. The most prominent pathway is an intramolecular cyclization to form a δ -lactone, a reaction favored by both kinetics and thermodynamics. Additionally, the functional groups can be independently manipulated to yield a variety of esters, amides, and other substituted derivatives. This guide provides a foundational understanding and practical protocols for researchers to explore the synthetic utility of this bifunctional building block.

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References

- 1. 5-Chloro-4-methylpentanoic acid | C₆H₁₁ClO₂ | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Pentanoic acid, 4-methyl- [webbook.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 6. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. asianpubs.org [asianpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
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